

Application Note: Quantification of Metformin XR in Human Plasma using HPLC-UV

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Compound of Interest

Compound Name: *metformin XR*

Cat. No.: *B10858597*

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Introduction

Metformin, a widely prescribed oral hypoglycemic agent, is a first-line therapy for type 2 diabetes mellitus. Its extended-release (XR) formulation is designed to provide prolonged drug absorption and improved gastrointestinal tolerability. The accurate quantification of metformin in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of metformin in human plasma samples. The described protocol is simple, rapid, and sensitive, making it suitable for high-throughput analysis in a clinical or research laboratory setting.

Principle

This method involves the isolation of metformin from human plasma via protein precipitation, followed by chromatographic separation on a reversed-phase C18 column. The quantification is achieved by monitoring the UV absorbance of the analyte at a specific wavelength.

Materials and Reagents

- Metformin Hydrochloride (Reference Standard)

- Internal Standard (IS), e.g., Phenformin or Ranitidine
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Perchloric Acid (60% m/m)
- Potassium Dihydrogen Phosphate (KH_2PO_4)
- Sodium Lauryl Sulfate
- Water (HPLC Grade or Milli-Q)
- Drug-free human plasma (with anticoagulant, e.g., heparin)

Instrumentation and Chromatographic Conditions

- HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- Column: Discovery Reversed Phase C-18 column ($250 \times 4.6 \text{ mm}, 5 \mu\text{m}$) or equivalent.[[1](#)][[2](#)]
[[3](#)]
- Mobile Phase: A mixture of 34% acetonitrile and 66% aqueous phase. The aqueous phase consists of 10 mM KH_2PO_4 and 10 mM sodium lauryl sulfate, with the pH adjusted to 5.2.[[1](#)]
[[2](#)][[3](#)]
- Flow Rate: 1.3 ml/min.[[1](#)][[3](#)]
- Injection Volume: 20 μL .[[3](#)]
- Column Temperature: Ambient.
- Detection Wavelength: 233 nm.[[1](#)][[2](#)][[3](#)][[4](#)]

Experimental Protocols

Preparation of Standard and Quality Control (QC) Solutions

- Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of metformin hydrochloride reference standard in 10 mL of HPLC-grade water.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with HPLC-grade water to achieve concentrations ranging from 0.1 μ g/mL to 10 μ g/mL.
- Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard (e.g., phenformin) at a concentration of 1 mg/mL in HPLC-grade water.
- IS Working Solution: Dilute the IS stock solution with HPLC-grade water to a final concentration of 5 μ g/mL.
- Calibration Standards and Quality Control Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain calibration standards with a concentration range of 0.125 to 2.5 μ g/ml.^[1] Prepare at least three levels of QC samples (low, medium, and high) in the same manner.

Sample Preparation (Protein Precipitation)

- Pipette 380 μ L of the plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.^[3]
- Add 50 μ L of the appropriate metformin working standard solution (or water for blank samples) and 50 μ L of the IS working solution.^[3]
- Vortex the mixture for 1 minute.
- Add 20 μ L of perchloric acid (60% m/m) to precipitate the plasma proteins.^[3]
- Vortex the mixture vigorously for another minute.
- Centrifuge the tubes at 9400g for 3 minutes.^[3]
- Carefully transfer the supernatant to a clean tube.

- Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial.
- Inject 20 μL of the filtrate into the HPLC system.[3]

Method Validation

The developed method was validated according to established guidelines for bioanalytical method validation, assessing selectivity, linearity, accuracy, precision, and recovery.

Selectivity

The selectivity of the method was evaluated by analyzing blank human plasma samples from different sources. No significant interference from endogenous plasma components was observed at the retention times of metformin and the internal standard.[2]

Linearity and Range

The linearity of the method was established by analyzing a series of calibration standards. The calibration curve was constructed by plotting the peak area ratio of metformin to the internal standard against the nominal concentration of metformin. The method was found to be linear over the concentration range of 0.125 to 2.5 $\mu\text{g/ml}$, with a coefficient of determination (R^2) of 0.9951.[1]

Accuracy and Precision

The intra-day and inter-day accuracy and precision were determined by analyzing the QC samples at three different concentration levels on the same day and on three different days, respectively. The intra-day and inter-day coefficients of variation were found to be less than 6.97%, and the relative errors were within 5.60%. [1]

Limit of Quantification (LOQ)

The lower limit of quantification (LLOQ) was determined as the lowest concentration on the calibration curve that could be quantified with acceptable accuracy and precision. The LLOQ for this method was established at 125 ng/ml .[1][2][3]

Recovery

The extraction recovery of metformin from human plasma was determined by comparing the peak areas of extracted QC samples with those of unextracted standard solutions of the same concentration. The average recovery of metformin from plasma was determined to be high, with some methods reporting around 106%.[\[4\]](#)

Data Presentation

Table 1: HPLC-UV Chromatographic Conditions

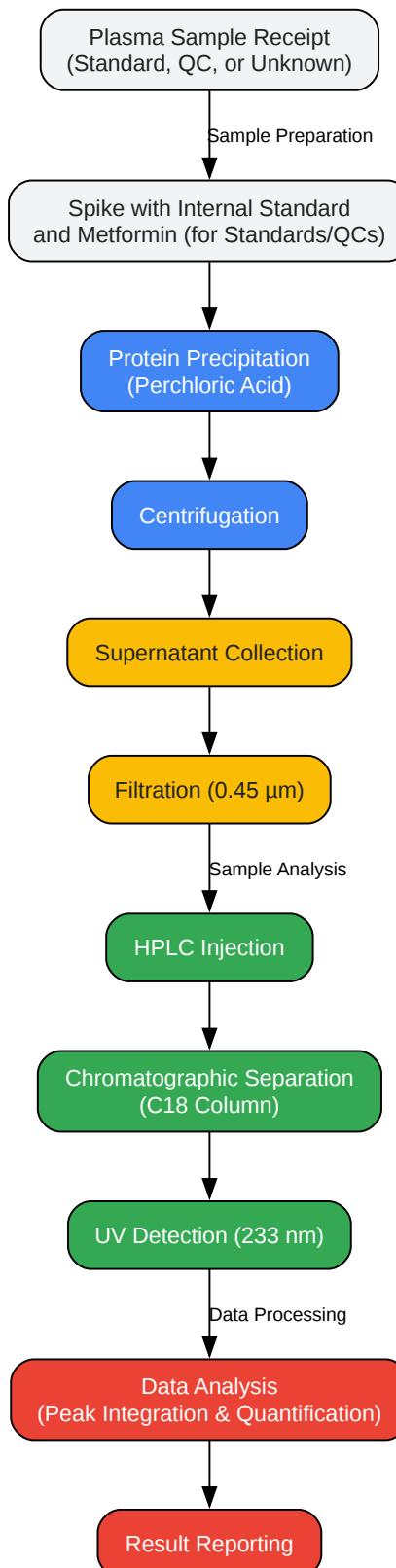
Parameter	Condition
Column	Discovery Reversed Phase C-18 (250 × 4.6 mm, 5 µm) [1] [2] [3]
Mobile Phase	34% Acetonitrile, 66% Aqueous Phase (10 mM KH ₂ PO ₄ + 10 mM Sodium Lauryl Sulfate, pH 5.2) [1] [2] [3]
Flow Rate	1.3 ml/min [1] [3]
Injection Volume	20 µL [3]
Detection Wavelength	233 nm [1] [2] [3] [4]
Column Temperature	Ambient

Table 2: Method Validation Summary

Validation Parameter	Result
Linearity Range	0.125 - 2.5 µg/ml[1]
Coefficient of Determination (R^2)	0.9951[1]
Lower Limit of Quantification (LLOQ)	125 ng/ml[1][2][3]
Intra-day Precision (%CV)	≤ 6.97%[1]
Inter-day Precision (%CV)	≤ 6.97%[1]
Accuracy (Relative Error)	≤ 5.60%[1]
Mean Recovery	~106%[4]

Visualization

Experimental Workflow



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Caption: Workflow for Metformin Quantification in Plasma.

Conclusion

The HPLC-UV method detailed in this application note is a reliable and robust procedure for the quantification of metformin in human plasma. The simple one-step protein precipitation for sample preparation allows for high throughput, which is essential for studies involving a large number of samples.^[1] The method demonstrates excellent linearity, accuracy, and precision, making it well-suited for pharmacokinetic and bioequivalence studies of **metformin XR** formulations.

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References

- 1. Simple HPLC-UV method for the quantification of metformin in human plasma with one step protein precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simple HPLC-UV method for the quantification of metformin in human plasma with one step protein precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificliterature.org [scientificliterature.org]
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